![molecular formula C16H15ClN2O2 B4108104 1-[5-(2-chloro-6-methoxyphenyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B4108104.png)
1-[5-(2-chloro-6-methoxyphenyl)-1H-benzimidazol-2-yl]ethanol
Vue d'ensemble
Description
1-[5-(2-chloro-6-methoxyphenyl)-1H-benzimidazol-2-yl]ethanol is a chemical compound that belongs to the family of benzimidazole derivatives. It has been widely studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases.
Mécanisme D'action
The exact mechanism of action of 1-[5-(2-chloro-6-methoxyphenyl)-1H-benzimidazol-2-yl]ethanol is not fully understood. However, it has been suggested that it exerts its anticancer activity by inducing apoptosis and cell cycle arrest in cancer cells. It also inhibits the proliferation and migration of cancer cells by suppressing the expression of various oncogenes and signaling pathways. Its anti-inflammatory and immunomodulatory effects are thought to be mediated through the inhibition of various pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
1-[5-(2-chloro-6-methoxyphenyl)-1H-benzimidazol-2-yl]ethanol has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including topoisomerase II and COX-2. It also modulates the levels of various biomarkers, including ROS, NO, and cytokines. In animal studies, it has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[5-(2-chloro-6-methoxyphenyl)-1H-benzimidazol-2-yl]ethanol in lab experiments is its broad spectrum of activity against various diseases. It is also relatively easy to synthesize and has a good pharmacokinetic profile. However, one of the main limitations is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the research on 1-[5-(2-chloro-6-methoxyphenyl)-1H-benzimidazol-2-yl]ethanol. One area of interest is its potential use in combination therapy for cancer. It has been shown to have synergistic effects when used in combination with other anticancer drugs. Another area of interest is its potential use in the treatment of infectious diseases, particularly those caused by antibiotic-resistant bacteria. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects, as well as to optimize its synthesis method and improve its solubility in water.
Applications De Recherche Scientifique
1-[5-(2-chloro-6-methoxyphenyl)-1H-benzimidazol-2-yl]ethanol has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer activity against various types of cancer cells, including breast, lung, and colon cancer. It has also been found to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of inflammatory and autoimmune diseases. Additionally, it has been shown to have antimicrobial activity against various bacteria and fungi.
Propriétés
IUPAC Name |
1-[6-(2-chloro-6-methoxyphenyl)-1H-benzimidazol-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-9(20)16-18-12-7-6-10(8-13(12)19-16)15-11(17)4-3-5-14(15)21-2/h3-9,20H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLORKKPYRJSTIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=C(N1)C=C(C=C2)C3=C(C=CC=C3Cl)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-2,4,6-trimethyl-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B4108029.png)
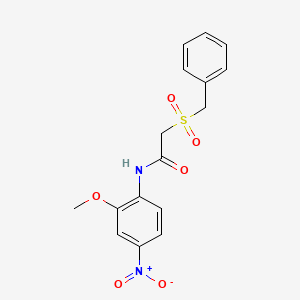



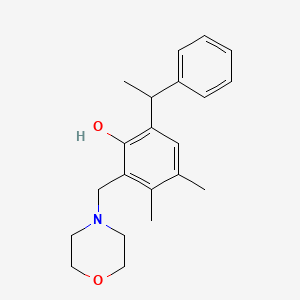
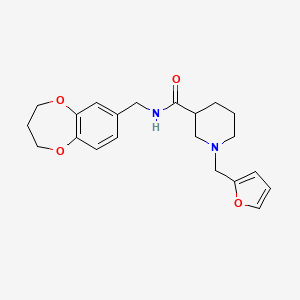
![6-iodo-2-{[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]thio}-3-(3-methylphenyl)-4(3H)-quinazolinone](/img/structure/B4108077.png)
![5-[4-(3-bromobenzoyl)-1-piperazinyl]-N-ethyl-2-nitroaniline](/img/structure/B4108088.png)
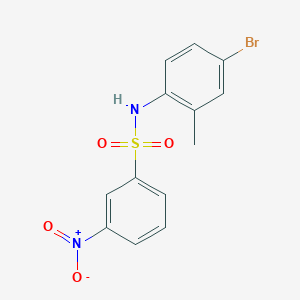
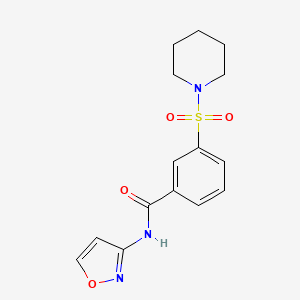
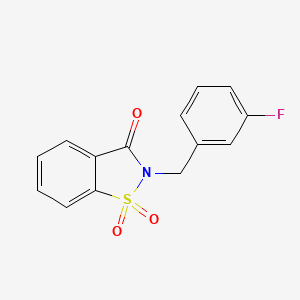
![N-(5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B4108125.png)
![3-[4-(1H-benzimidazol-2-yl)-1-piperidinyl]-1-(3-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4108132.png)